molecular formula C11H13FN2OS B5589936 N-(4-fluorophenyl)morpholine-4-carbothioamide

N-(4-fluorophenyl)morpholine-4-carbothioamide

Cat. No.: B5589936
M. Wt: 240.30 g/mol
InChI Key: ZXRLPXAHXOCANL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)morpholine-4-carbothioamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group attached to the morpholine ring, along with a carbothioamide functional group

Scientific Research Applications

N-(4-fluorophenyl)morpholine-4-carbothioamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)morpholine-4-carbothioamide typically involves the reaction of 4-fluorophenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile under a nitrogen atmosphere. The mixture is stirred at room temperature overnight, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but docking studies suggest that it may bind to RNA and other critical biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylmorpholine-4-carbothioamide
  • N-acyl-morpholine-4-carbothioamides

Uniqueness

N-(4-fluorophenyl)morpholine-4-carbothioamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to non-fluorinated analogs. This fluorine substitution can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4-fluorophenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2OS/c12-9-1-3-10(4-2-9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRLPXAHXOCANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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